TLR7 Agonist Potency in HEK293 Reporter Cells: [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone vs. Imiquimod
[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone activates human TLR7 with a lowest effective concentration (LEC) of 0.4 μM in HEK293 cells . This is substantially more potent than the classical TLR7 agonist imiquimod, which exhibits an EC50 of approximately 2–4 μM in comparable cell-based reporter assays [1][2].
| Evidence Dimension | TLR7 activation potency (lowest effective concentration / EC50) |
|---|---|
| Target Compound Data | LEC = 0.4 μM |
| Comparator Or Baseline | Imiquimod: EC50 ≈ 2–4 μM |
| Quantified Difference | ≈ 5–10 fold greater potency |
| Conditions | HEK293 cells transfected with human TLR7; 6 h incubation; luciferase reporter readout (Target Compound) vs. HEK293-hTLR7 NF-κB reporter assay (Imiquimod) |
Why This Matters
A 5–10× improvement in potency relative to the FDA-approved imiquimod benchmark allows researchers to use lower test concentrations, reducing potential off-target effects and assay cost in dose-response studies.
- [1] Hemmi H, et al. Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nat Immunol. 2002;3(2):196-200. View Source
- [2] Lee J, et al. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7. Proc Natl Acad Sci USA. 2003;100(11):6646-6651. View Source
